molecular formula C11H13BrN2O B1280386 (4-Bromophenyl)(piperazin-1-yl)methanone CAS No. 59939-72-9

(4-Bromophenyl)(piperazin-1-yl)methanone

Cat. No. B1280386
CAS RN: 59939-72-9
M. Wt: 269.14 g/mol
InChI Key: WLJZWLGUPJDGIL-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(piperazin-1-yl)methanone” is a chemical compound with the molecular formula C11H13BrN2O . It is a structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of compounds similar to “(4-Bromophenyl)(piperazin-1-yl)methanone” has been reported in the literature. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(piperazin-1-yl)methanone” can be determined by various spectroscopic techniques. For example, the structure of a similar compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and both 1H and 13C Nuclear Magnetic Resonance (NMR) experiments .

Future Directions

The future directions for research on “(4-Bromophenyl)(piperazin-1-yl)methanone” and its derivatives could include further exploration of their biological activities and potential applications in pharmaceuticals. For instance, a derivative showed an efficient reversible MAGL inhibition and a promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that “(4-Bromophenyl)(piperazin-1-yl)methanone” and its derivatives could be further developed as potential therapeutic agents .

properties

IUPAC Name

(4-bromophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJZWLGUPJDGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460985
Record name (4-Bromophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(piperazin-1-yl)methanone

CAS RN

59939-72-9
Record name (4-Bromophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromobenzoyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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